molecular formula C18H19FN6O B2981368 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1211645-17-8

4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2981368
CAS No.: 1211645-17-8
M. Wt: 354.389
InChI Key: CPRROUWGKKJCKF-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound featuring a combination of fluorinated benzamide, pyrazolopyrimidine, and pyrrolidine moieties. This compound belongs to the class of pyrazolopyrimidine derivatives, which have garnered interest due to their diverse pharmacological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves a multi-step synthetic route. A generalized synthetic pathway could involve:

  • The initial formation of the pyrazolopyrimidine core through condensation reactions involving suitable precursors.

  • Subsequent functionalization to introduce the pyrrolidin-1-yl and fluorobenzamide moieties.

  • Reaction conditions would often include controlled temperatures, catalysts, and solvents to optimize yield and purity.

Industrial Production Methods

On an industrial scale, this compound could be produced using batch or continuous flow processes. The key to scalability would involve optimizing each step of the synthesis for maximum efficiency, reproducibility, and minimal environmental impact. Techniques like high-performance liquid chromatography (HPLC) and spectroscopy would be employed for quality control and ensuring batch consistency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can participate in various chemical reactions such as:

  • Oxidation: Introduction of oxygen atoms leading to the formation of oxidized derivatives.

  • Reduction: Removal of oxygen or addition of hydrogen atoms.

  • Substitution: Replacement of hydrogen or functional groups with other atoms or groups.

Common Reagents and Conditions

Some common reagents used include:

  • Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substituting Agents: Halogens (Br₂, Cl₂), nucleophiles like ammonia (NH₃).

Major Products Formed

The major products of these reactions would vary depending on the specific reaction conditions and reagents used but could include various oxidized, reduced, or substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a precursor or intermediate for the synthesis of more complex molecules, serving as a building block for drug development or other chemical entities.

Biology: In biological research, the compound might be explored for its interactions with biological macromolecules, such as proteins or nucleic acids, potentially acting as a probe in biochemical assays.

Medicine: Medically, this compound or its derivatives might exhibit pharmacological properties, such as anti-inflammatory, anti-cancer, or anti-microbial activities, making them candidates for drug discovery and development.

Industry: Industrially, this compound could find applications in the development of new materials or as a functional additive in various chemical products.

Mechanism of Action

The mechanism by which 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects would depend on its specific interactions at the molecular level. It might target specific enzymes or receptors, modulating their activity or inhibiting certain biological pathways. These interactions could involve binding to the active site of enzymes or interacting with receptor subunits, thereby altering cellular signaling and function.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other pyrazolopyrimidine derivatives, 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its unique combination of fluorinated benzamide and pyrrolidine groups. This unique structure could confer distinct pharmacological properties and chemical reactivity.

List of Similar Compounds

Some similar compounds in the same class might include:

  • 4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl analogs

  • Fluorinated benzamide derivatives

  • Other pyrazolopyrimidine-based molecules

Properties

IUPAC Name

4-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O/c19-14-5-3-13(4-6-14)18(26)20-7-10-25-17-15(11-23-25)16(21-12-22-17)24-8-1-2-9-24/h3-6,11-12H,1-2,7-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRROUWGKKJCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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